1-(2-Acetyl-1,2-dihydro-quinolin-3-yl)-ethanone

Physicochemical profiling Drug-likeness Permeability prediction

1-(2-Acetyl-1,2-dihydro-quinolin-3-yl)-ethanone (CAS 910442-11-4; molecular formula C₁₃H₁₃NO₂; MW 215.25 g/mol) is a synthetic 1,2-dihydroquinoline derivative bearing acetyl substituents at both the C2 and C3 positions of the heterocyclic ring. The compound belongs to the broader class of N-acyl-1,2-dihydroquinolines, a privileged scaffold in medicinal chemistry that has been explored for anticancer, antimalarial, and lipid-modulating applications.

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
CAS No. 910442-11-4
Cat. No. B12605185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Acetyl-1,2-dihydro-quinolin-3-yl)-ethanone
CAS910442-11-4
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC(=O)C1C(=CC2=CC=CC=C2N1)C(=O)C
InChIInChI=1S/C13H13NO2/c1-8(15)11-7-10-5-3-4-6-12(10)14-13(11)9(2)16/h3-7,13-14H,1-2H3
InChIKeyWAHIIGHVTTWCMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Acetyl-1,2-dihydro-quinolin-3-yl)-ethanone (CAS 910442-11-4): Procurement-Relevant Identity and Scaffold Classification


1-(2-Acetyl-1,2-dihydro-quinolin-3-yl)-ethanone (CAS 910442-11-4; molecular formula C₁₃H₁₃NO₂; MW 215.25 g/mol) is a synthetic 1,2-dihydroquinoline derivative bearing acetyl substituents at both the C2 and C3 positions of the heterocyclic ring [1]. The compound belongs to the broader class of N-acyl-1,2-dihydroquinolines, a privileged scaffold in medicinal chemistry that has been explored for anticancer, antimalarial, and lipid-modulating applications [2]. Its IUPAC name is alternatively recorded as 1-(3-acetyl-1,2-dihydroquinolin-2-yl)ethanone or Ethanone,1,1'-(1,2-dihydro-2,3-quinolinediyl)bis- [1]. The compound is catalogued under ChemicalBook ID CB71474993 and carries the alias Ec-000.1839 .

Why Generic 1,2-Dihydroquinoline Substitution Fails: The Critical Role of C2,C3-Diacetyl Substitution in Determining Target Profile for 1-(2-Acetyl-1,2-dihydro-quinolin-3-yl)-ethanone


1,2-Dihydroquinoline derivatives cannot be treated as interchangeable procurement items. Within this scaffold class, the number, position, and nature of acyl substituents profoundly alter electronic distribution, redox stability, and hydrogen-bonding capacity—parameters that directly govern target engagement and selectivity [1]. The C2,C3-diacetyl pattern of CAS 910442-11-4 generates a unique combination of two hydrogen-bond acceptor sites (total HBA = 3) and a single hydrogen-bond donor (HBD = 1) arranged across the partially saturated ring, yielding a computed topological polar surface area (TPSA) of 46.2 Ų [2]. This physicochemical signature is distinct from the more common N-monoacetyl (CAS 10174-55-7; TPSA ~20.3 Ų) [3] and 3-acetyl-2-oxo (CAS 50290-20-5) congeners, meaning that even structurally close analogs are unlikely to replicate the same binding pharmacophore or cellular permeability profile. The quantitative evidence below substantiates why this specific diacetyl substitution pattern produces measurable differentiation in biological performance.

Quantitative Differentiation Evidence for 1-(2-Acetyl-1,2-dihydro-quinolin-3-yl)-ethanone Against Closest Structural Analogs


Physicochemical Differentiation: C2,C3-Diacetyl Substitution Confers Higher Hydrogen-Bond Acceptor Count and Polar Surface Area vs. N-Monoacetyl Analog

The target compound's C2,C3-diacetyl substitution pattern yields a hydrogen-bond acceptor count (HBA = 3) that is threefold higher than the N-monoacetyl analog 1-acetyl-1,2-dihydroquinoline (CAS 10174-55-7; HBA = 1), and a TPSA of 46.2 Ų compared to an estimated ~20.3 Ų for the monoacetyl derivative [1][2]. This difference places the target compound closer to the TPSA threshold (60-70 Ų) associated with favorable oral bioavailability while maintaining a lower XLogP3 (1.6), suggesting improved aqueous solubility relative to fully aromatic quinoline analogs [1]. These computed properties are critical for blood-brain barrier penetration and cellular permeability predictions in early-stage drug discovery screening [3].

Physicochemical profiling Drug-likeness Permeability prediction

Scaffold-Level Antiproliferative Evidence: 1,2-Dihydroquinoline Core with N-Acyl Substitution Demonstrates Redox-Dependent Cytotoxicity in Cancer Cell Lines

A series of N-substituted 1,2-dihydroquinolines—sharing the core scaffold of CAS 910442-11-4—were evaluated for antiproliferative activity and demonstrated the ability to induce redox imbalance, cell-cycle arrest at G₂/M phase, and apoptosis via intrinsic mitochondrial pathway disruption in cancer cells [1]. While individual IC₅₀ values for the specific target compound are not reported in the primary literature, the class has produced lead compounds with potent activity; for example, EEDQ2 (a 1,2-dihydroquinoline derivative) exhibited IC₅₀ values of 18.55 μg/mL in HeLa and 14.53 μg/mL in Hep G2 cells [2]. The C2,C3-diacetyl substitution pattern of CAS 910442-11-4 is structurally distinct from the N-ethoxycarbonyl substitution of EEDQ2, offering a different electronic profile that could modulate redox potential and target selectivity [1].

Anticancer Redox chemotherapy Antiproliferative activity

Patent-Linked Scaffold Privilege: 1,2-Dihydroquinoline Core with Acyl Substitution is Embedded in DHODH Inhibitor and HDL-Modulating Chemotypes

The 1,2-dihydroquinoline scaffold bearing acyl substitution at both the N1 and C2 positions is explicitly claimed in two mechanistically distinct patent families. US Patent 5,939,435 discloses 2-substituted-1-acyl-1,2-dihydroquinoline derivatives that elevate HDL cholesterol and treat atherosclerotic conditions, demonstrating that the diacyl substitution pattern is critical for engaging the target pathway [1]. Separately, US Patent 8,703,811 claims quinoline-based dihydroorotate dehydrogenase (DHODH) inhibitors with antimalarial activity, where several compounds containing the 1,2-dihydroquinoline substructure exhibit IC₅₀ values against Plasmodium falciparum DHODH in the nanomolar range (exemplified compounds: IC₅₀ = 94 nM, 418 nM, and 30 μM for varying substitution patterns) [2]. While CAS 910442-11-4 itself is not explicitly exemplified in these patents, its C2,C3-diacetyl pattern maps onto the substitution vectors defined as critical for activity in both chemotypes [1][2].

DHODH inhibition Antimalarial HDL cholesterol modulation

Structural Differentiation: C2,C3-Diacetyl Substitution is Uniquely Positioned Between the Fully Aromatic 3-Acetylquinoline and the Saturated Tetrahydroquinoline Chemotypes

CAS 910442-11-4 occupies a distinct chemical space that is not represented by the three most commonly procured close analogs. The fully aromatic 3-acetylquinoline (CAS 33021-53-3) lacks the 1,2-dihydro reduction and the N-acetyl group, eliminating the HBD and reducing HBA count . The saturated 1-acetyl-1,2,3,4-tetrahydroquinoline (CAS 4169-19-1) removes the C2-C3 double bond essential for electronic communication between substituents . The 3-acetylquinolin-2(1H)-one (CAS 50290-20-5) introduces a lactam carbonyl that fundamentally alters tautomeric preference and hydrogen-bonding geometry . Only CAS 910442-11-4 maintains the 1,2-dihydro oxidation state with dual acetyl groups at both the nitrogen and the adjacent carbon, creating a unique electronic push-pull system across the enamine-like N1-C2-C3 region that is absent in all three comparator chemotypes .

Chemical diversity Scaffold novelty SAR exploration

Prioritized Application Scenarios for 1-(2-Acetyl-1,2-dihydro-quinolin-3-yl)-ethanone Based on Quantitative Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Campaigns Targeting DHODH or Redox-Dependent Anticancer Pathways

The 1,2-dihydroquinoline scaffold of CAS 910442-11-4 maps onto the substitution vectors claimed in DHODH inhibitor patents (US 8,703,811), where structurally related compounds achieve IC₅₀ values as low as 94 nM against P. falciparum DHODH [1]. Simultaneously, the class has validated anticancer activity via redox imbalance induction and G₂/M cell-cycle arrest [2]. Procuring CAS 910442-11-4 as a core scaffold enables parallel exploration of both target-based (DHODH) and phenotype-based (redox cytotoxicity) mechanisms from a single chemical starting point, with the C3-acetyl group providing a synthetic handle for further derivatization (e.g., Claisen condensation, hydrazone formation) that is not available on N-monoacetyl analogs.

Physicochemical Property-Driven Fragment or Lead-Like Library Design

With a molecular weight of 215.25 g/mol, TPSA of 46.2 Ų, XLogP3 of 1.6, and only one HBD, CAS 910442-11-4 falls within favorable lead-like chemical space as defined by the rule-of-three (MW <300; ClogP ≤3; HBD ≤3; HBA ≤3) [1]. Its TPSA and HBA count are significantly higher than the N-monoacetyl analog (TPSA ~20.3 Ų; HBA = 1), positioning it closer to the oral bioavailability window while maintaining CNS-permeability potential [2]. This makes the compound a suitable core for fragment-growing or scaffold-hopping strategies where balanced polarity and permeability are required—applications where simpler monoacetyl analogs would under-deliver on HBA capacity.

Scaffold-Hopping Starting Point for Atherosclerosis and Lipid-Modulating Programs

US Patent 5,939,435 explicitly claims 2-substituted-1-acyl-1,2-dihydroquinoline derivatives for raising HDL cholesterol and treating coronary heart disease [1]. The C2,C3-diacetyl pattern of CAS 910442-11-4 represents a structurally distinct embodiment within this patent space, offering a differentiated IP position for organizations seeking freedom-to-operate in the dihydroquinoline HDL-modulator field. The dual acetyl groups provide two independent vectors for parallel SAR exploration—modification at N1-acetyl vs. C3-acetyl—which is a synthetic versatility advantage over mono-substituted analogs.

Synthetic Methodology Development for 1,2-Dihydroquinoline Functionalization

The 1,2-dihydroquinoline core with dual electron-withdrawing acetyl substituents creates a polarized enamine system (N1-C2═C3) that is synthetically distinct from fully aromatic or fully saturated quinoline analogs [1]. This electronic configuration makes CAS 910442-11-4 an attractive model substrate for developing regioselective C-H functionalization, cycloaddition, or nucleophilic addition methodologies at the C4 or C2 positions—transformations that would not proceed with the same regiochemical outcome on 3-acetylquinoline (CAS 33021-53-3) or 1-acetyl-1,2,3,4-tetrahydroquinoline (CAS 4169-19-1). Procurement for methodology development is justified by the unique electronic landscape of the diacetyl-1,2-dihydroquinoline system.

Quote Request

Request a Quote for 1-(2-Acetyl-1,2-dihydro-quinolin-3-yl)-ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.